REACTION_CXSMILES
|
[Cl:1]CCl.[CH2:4]([O:6][C:7]([CH:9]1[CH2:14][C:13]([CH3:15])=[CH:12][CH2:11][N:10]1C(C1C=CC=CC=1)C1C=CC=CC=1)=[O:8])[CH3:5].ClC(OC(Cl)C)=O>[Pd].CO>[ClH:1].[CH2:4]([O:6][C:7]([CH:9]1[CH2:14][CH:13]([CH3:15])[CH2:12][CH2:11][NH:10]1)=[O:8])[CH3:5] |f:5.6|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
1-benzhydryl-4-methyl-1,2,3,6-tetrahydro-pyridine-2-carboxylic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1N(CC=C(C1)C)C(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.13 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for an hour
|
Type
|
STIRRING
|
Details
|
stirred under hydrogen overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite and 1 M HCl in ether (15 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with acetone
|
Type
|
FILTRATION
|
Details
|
filtered to 2.03 g (65.5%) of 4-methyl-piperidine-2-carboxylic acid ethyl ester hydrochloride
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
Cl.C(C)OC(=O)C1NCCC(C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |